2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-8-2-3-9-16(15)23-20(26)14-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKQRXOAHFEWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with 2-pyridinecarboxaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzimidazole ring. This intermediate is further reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the benzimidazole and pyridine rings exhibit nucleophilic character, enabling substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .
-
Arylation : Copper-catalyzed N-arylation with aryl boronic acids (e.g., phenylboronic acid) in methanol/DCM yields diaryl-substituted products .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 72–85 | |
| Arylation | PhB(OH)₂, Cu(OAc)₂, MeOH/DCM | N-Phenyl derivative | 63–78 |
Acylation and Amide Functionalization
The acetamide group undergoes hydrolysis and acylation:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to form 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetic acid.
-
Aminolysis : Reacts with hydrazine hydrate to yield hydrazide derivatives (e.g., 2-(2-(pyridin-2-yl)-1H-benzimidazol-1-yl)acetohydrazide) .
Table 2: Amide Reactivity
Cross-Coupling Reactions
The pyridine and benzimidazole rings participate in metal-catalyzed couplings:
-
Suzuki Coupling : Palladium-catalyzed reaction with aryl boronic acids introduces aryl groups at the pyridine C-4 position .
-
Buchwald–Hartwig Amination : Forms N-aryl bonds using Pd catalysts and aryl halides .
Table 3: Cross-Coupling Reactions
Condensation and Cyclization
The acetamide side chain facilitates cyclocondensation:
-
Heterocycle Formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form fused imidazo[1,2-a]pyridine derivatives .
-
Triazole Synthesis : Click chemistry with azides yields 1,2,3-triazole-linked analogs .
Table 4: Cyclization Reactions
Reductive and Oxidative Transformations
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
-
Oxidation : MnO₂ oxidizes the acetamide methyl group to a ketone under mild conditions.
Structural Modifications for Bioactivity
Derivatives exhibit enhanced pharmacological profiles:
-
Anticancer Activity : N-Phenethyl analogs show inhibition of cancer cell proliferation (IC₅₀ = 2.1–8.7 µM).
-
Antimicrobial Effects : Triazole-linked derivatives inhibit Pseudomonas aeruginosa biofilm formation (64–68% inhibition at 250 µM) .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) cleaves the benzimidazole ring, forming quinone imine intermediates.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzoimidazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study Example :
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, it was found that specific substitutions on the benzimidazole ring enhanced activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using the disc diffusion method, revealing minimum inhibitory concentrations (MIC) as low as 1.27 µM for some derivatives .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study Example :
A study focusing on several benzimidazole derivatives demonstrated that compounds similar to 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide exhibited cytotoxic effects against colorectal carcinoma cell lines (HCT116). The most potent compounds had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Antitubercular Activity
Given the increasing resistance to conventional tuberculosis treatments, novel compounds are being explored for their antitubercular properties. Some studies have synthesized derivatives that show activity against Mycobacterium tuberculosis, targeting essential enzymes involved in mycobacterial metabolism.
Case Study Example :
Research on related acetamide derivatives indicated promising results in inhibiting vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of the bacteria under stress conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects : The pyridin-2-yl group in the target compound may enhance π-π interactions with aromatic residues in target proteins, while the o-tolyl group balances lipophilicity and steric hindrance.
- Synthetic Feasibility : High yields reported for similar compounds (e.g., 93% for 9k) suggest robust synthetic routes for scaling up production .
Biological Activity
The compound 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C18H18N4
- Molecular Weight : 306.37 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The biological activity of benzimidazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms for This compound include:
- Inhibition of Kinases : Similar compounds in the benzimidazole class have been shown to inhibit phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell signaling pathways related to growth and metabolism .
- Antimicrobial Activity : Benzimidazole derivatives exhibit antimicrobial properties against various bacterial strains. The activity is often assessed through minimum inhibitory concentration (MIC) studies, revealing significant potency against Gram-positive and Gram-negative bacteria .
- Antiparasitic Activity : Compounds with a similar structure have demonstrated effectiveness against Trypanosoma brucei, suggesting potential use in treating diseases like African sleeping sickness .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole core can significantly affect biological activity. For example:
- Substituents on the pyridine ring can enhance or diminish potency against specific targets.
- The introduction of alkyl or aryl groups at strategic positions can improve selectivity and reduce toxicity to human cells .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antibacterial Studies : A study reported that certain benzimidazole derivatives showed MIC values ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. These findings suggest that structural modifications can lead to enhanced antibacterial properties .
- Antiparasitic Activity : Research into the antiparasitic effects of similar compounds has shown promising results, with some achieving low nanomolar concentrations effective against T. brucei. These studies emphasize the potential for developing new treatments for parasitic infections based on this chemical scaffold .
Data Tables
| Compound Name | Biological Activity | MIC (µM) | Target Organism |
|---|---|---|---|
| Compound A | Antibacterial | 4.69 | B. subtilis |
| Compound B | Antibacterial | 5.64 | S. aureus |
| Compound C | Antiparasitic | 16 | T. brucei |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazoles with acetamide derivatives. For example, describes using aryl thiazole-triazole intermediates under varying solvent conditions (e.g., DMF or ethanol) and catalysts (e.g., CuI for click chemistry). Optimization involves adjusting temperature (e.g., 80–100°C), stoichiometry of reactants (e.g., 1:1.2 molar ratio of benzimidazole to acetamide), and purification via recrystallization or column chromatography. Yield improvements are achieved by monitoring reaction progress via TLC and characterizing intermediates via melting point and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide moiety) .
- NMR : ¹H NMR confirms aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and acetamide NH signals (δ ~10 ppm). ¹³C NMR verifies carbonyl carbons (~168–170 ppm) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N percentages (e.g., <0.3% deviation) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use UV-Vis spectroscopy to quantify solubility limits.
- Stability : Conduct HPLC or LC-MS at intervals (0, 24, 48 hrs) under assay conditions (e.g., pH 7.4, 37°C). highlights stability studies for analogous acetamide complexes in biological buffers .
Advanced Research Questions
Q. What computational strategies are used to predict binding modes and pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, DNA). references docking studies showing aryl-thiazole moieties occupying hydrophobic pockets .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. and utilize DFT for optimizing geometry and binding affinity .
- QSAR : Build models using descriptors like logP, polar surface area, and substituent effects from and to correlate structure with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). notes variability in anticancer activity of benzimidazole derivatives due to cell-line-specific uptake .
- Meta-Analysis : Compare data across studies, controlling for variables like assay duration (24 vs. 72 hrs) or serum content in media.
- Mechanistic Follow-Up : Use gene-expression profiling (e.g., Connectivity Map in ) to identify off-target effects or pathway cross-talk .
Q. What strategies are effective for derivatizing the core structure to enhance selectivity or potency?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the benzimidazole or pyridinyl positions to modulate electronic effects. and highlight substituent-dependent activity in thiazole and imidazo[1,2-a]pyridine analogs .
- Bioisosteric Replacement : Replace the o-tolyl group with bioisosteres like 2-thienyl or 4-fluorophenyl (see and for similar modifications) .
- Prodrug Design : Modify the acetamide to ester or carbamate derivatives for improved bioavailability, as in .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). provides protocols for benzimidazole analogs, emphasizing hydrogen-bonding networks and π-stacking interactions .
- Comparative Analysis : Overlay experimental structures with DFT-optimized geometries to identify conformational discrepancies .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-dependent biological responses?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare means across multiple doses; adjust for multiple comparisons (e.g., Tukey’s test).
- Resampling Techniques : Bootstrap IC₅₀ confidence intervals to assess reproducibility .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment via Western blot.
- Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess reversal of compound effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
